2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves multiple stepsThe final steps involve the acetylation and the formation of the piperazinyl and phenylacetamide moieties . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Scientific Research Applications
2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Studied for their antibacterial activity.
[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid dihydrochloride: Used as a reference standard in pharmaceutical testing.
These compounds share structural similarities with 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound in its respective applications.
Properties
Molecular Formula |
C31H35N5O3 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[1-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C31H35N5O3/c37-28(33-26-14-8-3-9-15-26)22-27-31(39)32-16-17-36(27)29(38)23-34-18-20-35(21-19-34)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-15,27,30H,16-23H2,(H,32,39)(H,33,37) |
InChI Key |
ZINAETCSVXPFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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